N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
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Description
Scientific Research Applications
- Structural studies of formamide derivatives, such as our compound, contribute significantly to designing and developing new materials. Researchers explore their properties and applications in organic synthesis. By modifying the formyl group, they can tailor material properties for specific applications, including drug delivery, catalysis, and optoelectronics .
- N-phenylacetamides have attracted attention in drug discovery. For instance, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited promising analgesic activity comparable to paracetamol. Researchers investigate the structure-activity relationships of these compounds to identify potential drug candidates .
- Our compound’s crystal structure and properties make it relevant for nonlinear optical applications. Researchers study its second harmonic generation (SHG) capabilities, which are essential for devices like frequency doublers and optical switches. Understanding the crystal growth and characterization of NLO materials aids in advancing photonics technology .
- N-phenylacetamides may exhibit biological activity due to their structural features. Researchers explore their potential as enzyme inhibitors or modulators. By targeting specific enzymes, these compounds could have applications in disease treatment or as tools for understanding biochemical pathways .
Organic Synthesis and Material Design
Pharmaceutical Research
Nonlinear Optical (NLO) Materials
Biological Activity and Enzyme Inhibition
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-8(15)13-9-3-4-10(12)11(7-9)14-5-2-6-18(14,16)17/h3-4,7H,2,5-6H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYUQGOPNIJFRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.